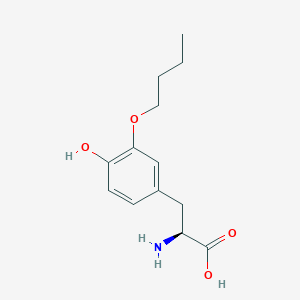![molecular formula C13H12O B037803 Benz[f]indan-1-ol CAS No. 123332-18-3](/img/structure/B37803.png)
Benz[f]indan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[f]indan-1-ol is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a colorless solid with a molecular formula of C13H10O and a molecular weight of 182.22 g/mol. Benz[f]indan-1-ol has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of Benz[f]indan-1-ol is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. Benz[f]indan-1-ol has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
Benz[f]indan-1-ol has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benz[f]indan-1-ol has several advantages as a research tool. It is a readily available compound that can be synthesized using various methods. It is also relatively stable and can be stored for extended periods without significant degradation. However, Benz[f]indan-1-ol has some limitations as a research tool. It is a highly reactive compound that can undergo various chemical reactions, which may complicate its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on Benz[f]indan-1-ol. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of Benz[f]indan-1-ol and to identify its molecular targets.
Aplicaciones Científicas De Investigación
Benz[f]indan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Benz[f]indan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Benz[f]indan-1-ol has also been reported to exhibit potent inhibitory activity against the hepatitis C virus.
Propiedades
Número CAS |
123332-18-3 |
|---|---|
Nombre del producto |
Benz[f]indan-1-ol |
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-cyclopenta[b]naphthalen-3-ol |
InChI |
InChI=1S/C13H12O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8,13-14H,5-6H2 |
Clave InChI |
YMBURXYBWQBZDP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1O |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C=C2C1O |
Sinónimos |
2,3-DIHYDRO-1H-BENZ[F]INDEN-1-OL |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

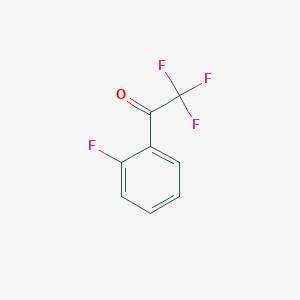
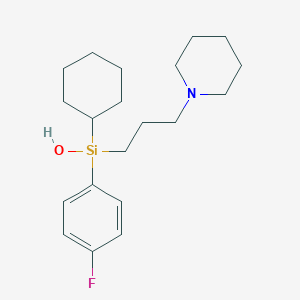
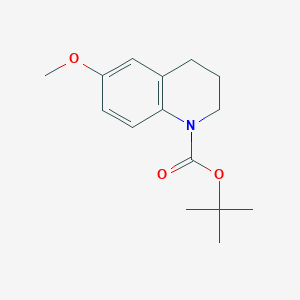
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
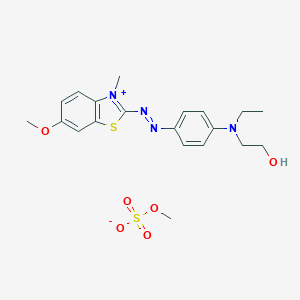
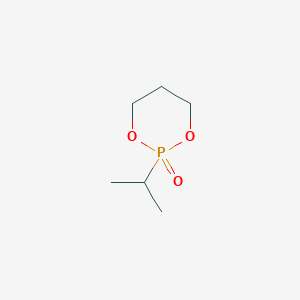
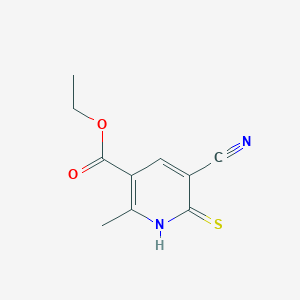
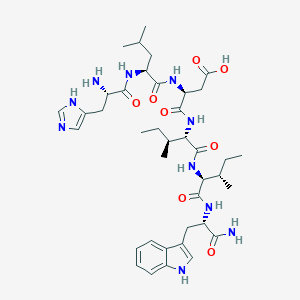
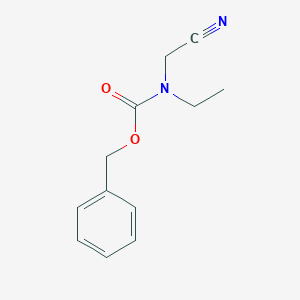
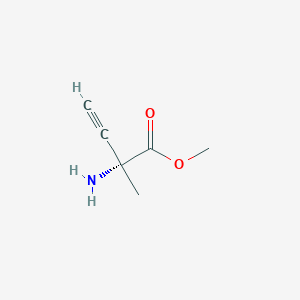
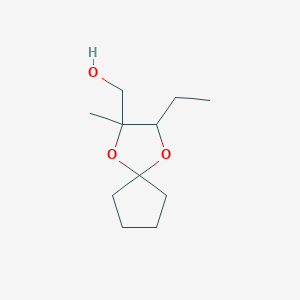
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
